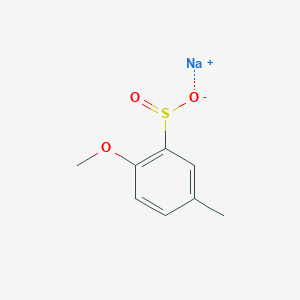
sodium 2-methoxy-5-methylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methoxy-5-methylbenzene-1-sulfinate, commonly known as MMBs, is an organic compound that is used in various scientific research applications. MMBs is a colorless, crystalline solid that is soluble in water and organic solvents. It is a member of the benzene sulfinate family and is used in a variety of research applications due to its unique properties.
Aplicaciones Científicas De Investigación
MMBs has a variety of scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the polymerization of polymers, and as a stabilizer in the storage of food products. MMBs is also used in the study of drug metabolism, as it can inhibit the activity of certain enzymes involved in drug metabolism. Additionally, MMBs is used in the study of cell membrane transport, as it can inhibit the transport of certain molecules across the cell membrane.
Mecanismo De Acción
MMBs has been found to act as an inhibitor of certain enzymes involved in drug metabolism. Specifically, it has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. Additionally, MMBs has been found to inhibit the activity of certain transporters involved in the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
MMBs has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in drug metabolism, as well as the transport of certain molecules across the cell membrane. Additionally, MMBs has been found to have anti-inflammatory and anti-oxidant effects, as well as to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMBs has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. Additionally, it is easy to synthesize and has a wide variety of research applications. However, MMBs also has some limitations. It is not very stable in aqueous solution and can degrade over time. Additionally, it is not soluble in some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
MMBs has a variety of potential future applications. It could potentially be used as a drug delivery system, as it is able to transport molecules across the cell membrane. Additionally, it could be used to study the effects of drugs on the body, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, MMBs could be used to study the effects of oxidative stress on cells, as it has been found to have anti-inflammatory and anti-oxidant effects. Additionally, MMBs could be used to study the effects of environmental toxins on cells, as it has been found to reduce the production of reactive oxygen species.
Métodos De Síntesis
MMBs can be synthesized from the reaction of 2-methoxy-5-methylbenzene-1-sulfonic acid with sodium hydroxide. The reaction produces sodium 2-methoxy-5-methylbenzene-1-sulfinate as the product. The reaction is carried out in aqueous solution at a temperature of 80-90°C and a pH of 8-9. The reaction is typically complete after 1-2 hours.
Propiedades
IUPAC Name |
sodium;2-methoxy-5-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-7(11-2)8(5-6)12(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFYODUUNLSIOA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methoxy-5-methylbenzene-1-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

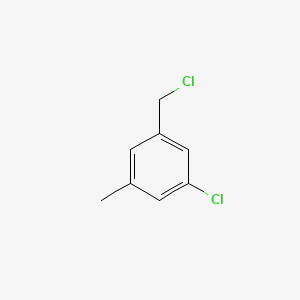
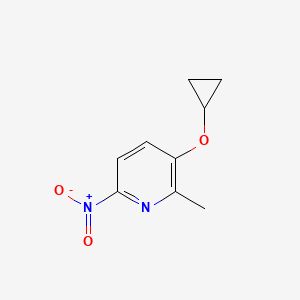
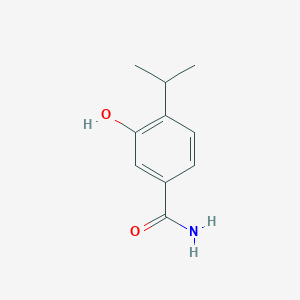
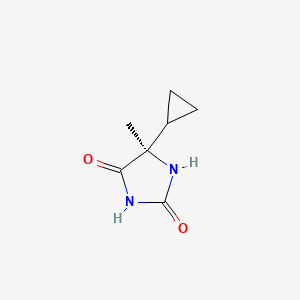
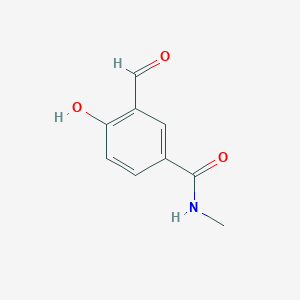
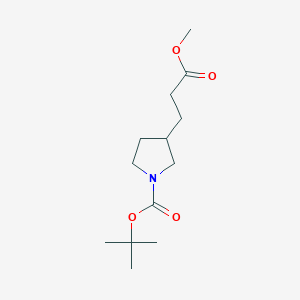

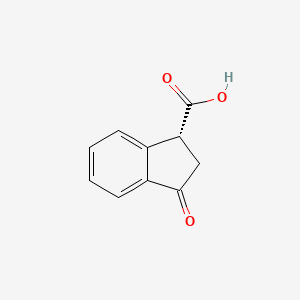
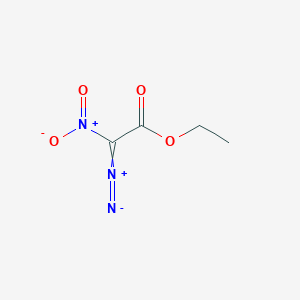
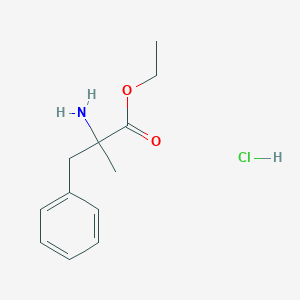
![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)
![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)
![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)